2-Hydroxy Tetrabenazine
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Overview
Description
2-Hydroxy Tetrabenazine is a derivative of Tetrabenazine, a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . Tetrabenazine works by depleting monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals .
Preparation Methods
The synthesis of 2-Hydroxy Tetrabenazine involves several steps. One common method starts with the reaction of dihydroxy isoquinoline with (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide, followed by further conversion to Tetrabenazine . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes .
Chemical Reactions Analysis
2-Hydroxy Tetrabenazine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols .
Scientific Research Applications
2-Hydroxy Tetrabenazine has a wide range of scientific research applications:
Mechanism of Action
2-Hydroxy Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals . The compound binds to VMAT2, preventing the uptake of these neurotransmitters into synaptic vesicles and thereby reducing their release into the synaptic cleft .
Comparison with Similar Compounds
2-Hydroxy Tetrabenazine is similar to other VMAT2 inhibitors like Valbenazine and Deutetrabenazine . it has unique properties that make it particularly effective in certain applications:
Valbenazine: Primarily used for treating tardive dyskinesia, it has a longer half-life compared to Tetrabenazine.
Deutetrabenazine: Also used for Huntington’s disease and tardive dyskinesia, it has improved pharmacokinetic properties due to the presence of deuterium atoms.
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3 |
InChI Key |
WSSKRNHJTRPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Origin of Product |
United States |
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